molecular formula C19H18N2O2 B3040733 4-Phenyl-2-[(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)methyl]-4,5-dihydro-1,3-oxazole CAS No. 233276-14-7

4-Phenyl-2-[(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)methyl]-4,5-dihydro-1,3-oxazole

Cat. No. B3040733
CAS RN: 233276-14-7
M. Wt: 306.4 g/mol
InChI Key: IUFHJPXOLHSJTC-UHFFFAOYSA-N
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Description

Compounds with structures similar to the one you mentioned, such as pyrazolines and imidazoles , are heterocyclic chemical compounds. They have been the focus of many studies due to their confirmed biological and pharmacological activities .


Synthesis Analysis

The synthesis of similar compounds often involves reactions of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and other compounds in the presence of triethylamine .


Molecular Structure Analysis

The molecular structure of these compounds often includes a nitrogen-based hetero-aromatic ring structure . This structure is a remarkable scaffold for the synthesis and development of many new promising drugs .


Chemical Reactions Analysis

The chemical reactions involving these compounds are diverse and depend on the specific compound and the conditions under which the reactions are carried out .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can vary widely depending on their specific structure. For example, imidazoles are amphoteric in nature, showing both acidic and basic properties, and are highly soluble in water and other polar solvents .

Scientific Research Applications

Corrosion Inhibition

  • Application: 4-Phenyl-2-[(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)methyl]-4,5-dihydro-1,3-oxazole and its derivatives have been studied for their corrosion inhibition performances on mild steel in hydrochloric acid medium. These compounds significantly reduce the corrosion rate, with increased inhibition efficiencies correlating with higher inhibitor concentrations. Their inhibitive effect is attributed to the adsorption of inhibitor molecules on the metal surface. They mainly act as mixed-type inhibitors with cathodic predominance, and their adsorption obeys the Langmuir adsorption isotherm. Quantum chemical calculations using density functional theory (DFT) supported these findings (Rahmani et al., 2018).

Electronic Structure Analysis

  • Application: The electronic structure of oxazole derivatives, including 4-Phenyl-2-[(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)methyl]-4,5-dihydro-1,3-oxazole, has been analyzed through quantum chemical ab initio and/or PM3 calculations. The studies involved He(I) photoelectron (PE) spectra, and a correlation of IR, UV spectra, and ^13C NMR chemical shifts with total atomic charges was presented. This comprehensive analysis provides insights into the electronic properties of these compounds (Kovač et al., 1999).

Anticancer Activity

  • Application: Certain oxazole derivatives, closely related to 4-Phenyl-2-[(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)methyl]-4,5-dihydro-1,3-oxazole, have been synthesized and evaluated for their anticancer activities. Specifically, these compounds were tested against human prostate cancer (PC-3 cell lines) and human epidermoid carcinoma cancer (A431 cell lines), with some showing strong inhibitory activities. This indicates a potential application in the development of anticancer drugs (Liu et al., 2009).

Crystal Structure and IR Spectrum Studies

  • Application: Oxazole derivatives, including those structurally related to 4-Phenyl-2-[(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)methyl]-4,5-dihydro-1,3-oxazole, have been synthesized and analyzed using single crystal X-Ray diffraction and infrared spectroscopic studies. These analyses provide valuable information on their structural and electronic properties, which can be crucial for designing and synthesizing new compounds with specific characteristics (Anouar et al., 2019).

Mechanism of Action

The mechanism of action of these compounds can vary widely, but some, like pyrazolines, have been found to inhibit acetylcholinesterase (AchE), an enzyme that hydrolyzes acetylcholine in the cholinergic nervous system .

Future Directions

The future directions of research into these compounds are likely to continue to focus on their synthesis and potential biological and pharmacological activities .

properties

IUPAC Name

4-phenyl-2-[(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)methyl]-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2/c1-3-7-14(8-4-1)16-12-22-18(20-16)11-19-21-17(13-23-19)15-9-5-2-6-10-15/h1-10,16-17H,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUFHJPXOLHSJTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N=C(O1)CC2=NC(CO2)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Phenyl-2-[(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)methyl]-4,5-dihydro-1,3-oxazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Phenyl-2-[(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)methyl]-4,5-dihydro-1,3-oxazole
Reactant of Route 2
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4-Phenyl-2-[(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)methyl]-4,5-dihydro-1,3-oxazole
Reactant of Route 3
4-Phenyl-2-[(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)methyl]-4,5-dihydro-1,3-oxazole
Reactant of Route 4
4-Phenyl-2-[(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)methyl]-4,5-dihydro-1,3-oxazole
Reactant of Route 5
4-Phenyl-2-[(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)methyl]-4,5-dihydro-1,3-oxazole
Reactant of Route 6
4-Phenyl-2-[(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)methyl]-4,5-dihydro-1,3-oxazole

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